Ethyl 2-(2-chlorophenyl)-5-hydroxybenzofuran-3-carboxylate
Description
Ethyl 2-(2-chlorophenyl)-5-hydroxybenzofuran-3-carboxylate is a benzofuran derivative featuring a 2-chlorophenyl substituent at the C2 position and a hydroxyl group at C3. This compound has been synthesized via tandem oxidative coupling and cyclization, yielding a white solid with a melting point of 161–162 °C and a molecular weight of 316.73 g/mol (C₁₇H₁₃ClO₄) . Key spectroscopic data include:
- ¹³C NMR (DMSO-d₆): Peaks at δ 162.8 (ester carbonyl), 158.1 (C5-OH), 154.5 (benzofuran ring), and 13.9 (ethyl CH₃) .
- HRMS: Observed [M⁺] at m/z 359.9994 (calcd. 359.9997 for C₁₇H₁₃BrO₄; note: bromine may indicate a related analog in the study) .
Its structural uniqueness lies in the 2-chlorophenyl group, which influences electronic properties and steric interactions compared to other benzofuran derivatives.
Properties
Molecular Formula |
C17H13ClO4 |
|---|---|
Molecular Weight |
316.7 g/mol |
IUPAC Name |
ethyl 2-(2-chlorophenyl)-5-hydroxy-1-benzofuran-3-carboxylate |
InChI |
InChI=1S/C17H13ClO4/c1-2-21-17(20)15-12-9-10(19)7-8-14(12)22-16(15)11-5-3-4-6-13(11)18/h3-9,19H,2H2,1H3 |
InChI Key |
XPRBCJVNLJLJDN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C1C=C(C=C2)O)C3=CC=CC=C3Cl |
Origin of Product |
United States |
Preparation Methods
Oxidative Coupling and Cyclization via Aromatic C(sp²)-H Functionalization
A practical and powerful method for synthesizing 5-hydroxybenzofurans, including derivatives such as this compound, involves tandem in situ oxidative coupling and cyclization mediated by hypervalent iodine reagents.
- Reactants: A hydroquinone derivative (bearing the 2-chlorophenyl substituent) and a β-dicarbonyl compound such as ethyl acetoacetate.
- Catalysts/Oxidants: Phenyliodine(III) diacetate (PIDA) as the oxidant and zinc iodide (ZnI₂) as the catalyst.
- Solvent: Chlorobenzene.
- Temperature: Approximately 95 °C.
- Reaction Time: Around 6 hours.
- Mix the hydroquinone (0.50 mmol), β-dicarbonyl compound (1.00 mmol), ZnI₂ (0.25 mmol), and PIDA (0.55 mmol) in chlorobenzene (5 mL).
- Stir the mixture at 95 °C for 6 hours to promote oxidative coupling and cyclization.
- Quench the reaction with water.
- Separate the organic phase, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by silica gel column chromatography to isolate the desired 5-hydroxybenzofuran derivative.
Yields: This method typically achieves moderate to high yields, up to 96% in some cases, depending on substrate structure.
Mechanistic Insights
Two mechanistic pathways have been proposed for this tandem oxidative coupling and cyclization:
- Path a: Intramolecular cyclization of a keto-enol tautomer intermediate followed by aromatization.
- Path b: Aromatization after coupling to form an intermediate, followed by cyclization.
Experimental evidence favors Path a, as yields decrease when electron-withdrawing groups are present on the hydroquinone, contrary to what Path b would predict.
Influence of Substituents and Substrate Scope
- The size of the acyl group in β-ketoesters affects yield; larger acyl groups generally lower the yield due to steric hindrance and reduced enolization.
- Electron-donating groups on the aromatic ring of β-ketoesters favor higher yields.
- Electron-withdrawing groups on the aromatic ring tend to reduce product yield.
Alternative Synthetic Routes
While the oxidative coupling method is preferred for its efficiency and scalability, other synthetic routes have been reported for related benzofuran derivatives, which may be adapted or modified for this compound:
- Vilsmeier-Haack Reaction: Used for formylation of benzofuran derivatives, which can be further elaborated into carboxylates.
- Esterification and Hydrazide Formation: Starting from salicylaldehyde and ethyl bromoacetate to form ethyl benzofuran-2-carboxylate, followed by hydrazide formation and coupling with aldehydes.
However, these methods are more indirect and may require additional steps compared to the direct oxidative coupling approach.
Summary Table of Preparation Method
| Step | Reagents/Conditions | Purpose | Notes |
|---|---|---|---|
| 1 | Hydroquinone derivative + β-dicarbonyl compound | Starting materials | Hydroquinone substituted with 2-chlorophenyl |
| 2 | PIDA (Phenyliodine(III) diacetate), ZnI₂ catalyst | Oxidative coupling and cyclization | Promotes C(sp²)-H functionalization |
| 3 | Chlorobenzene solvent | Reaction medium | High boiling point suitable for 95 °C |
| 4 | Heat at 95 °C for 6 hours | Reaction progression | Ensures completion of tandem reaction |
| 5 | Quench with water, extract, dry, filter | Workup | Standard organic extraction |
| 6 | Silica gel column chromatography | Purification | Isolates pure this compound |
Research Findings and Practical Considerations
- The PIDA-mediated tandem oxidative coupling method is superior to traditional Michael addition or CuBr₂/BF₃·OEt₂ catalyzed methods due to broader substrate scope, higher yields, and operational simplicity.
- The reaction tolerates various substituents but is sensitive to electronic effects influencing enolization and cyclization efficiency.
- The methodology is scalable and practical for laboratory synthesis of substituted 5-hydroxybenzofurans, including this compound.
Chemical Reactions Analysis
Reaction Mechanism
The synthesis proceeds via two potential pathways :
-
Pathway A : Intramolecular cyclization of the keto-enol tautomer followed by aromatization.
-
Pathway B : Aromatization of the coupled intermediate before cyclization.
Experimental evidence favors Pathway A , as electron-withdrawing groups on hydroquinones reduce yields, aligning with keto-enol tautomer reactivity .
Chemical Transformations
While direct data for Ethyl 2-(2-chlorophenyl)-5-hydroxybenzofuran-3-carboxylate is limited, analogous benzofuran derivatives undergo:
-
Ester Hydrolysis : Conversion of the ethyl ester to the carboxylic acid using acidic or basic conditions .
-
Oxidation : Hydroxyl group oxidation to ketones via reagents like pyridinium chlorochromate .
-
Acetylation : Reaction of the hydroxy group with acetic anhydride to form acetates .
Example Transformation
Heating with acetic anhydride and boron oxide (as in related benzofuran esters) could yield acetylated derivatives:
textThis compound → Ethyl 2-(2-chlorophenyl)-5-acetoxybenzofuran-3-carboxylate
This requires validation through experimental protocols .
Key Observations
Scientific Research Applications
Ethyl 2-(2-chlorophenyl)-5-hydroxybenzofuran-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 2-(2-chlorophenyl)-5-hydroxybenzofuran-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Ethyl 2-(3-Chlorophenyl)-5-hydroxybenzofuran-3-carboxylate
Structural Difference : The chlorine atom is positioned at the meta (C3) site of the phenyl ring instead of ortho (C2).
Impact :
Ethyl 5-(Acetyloxy)-2-methyl-1-benzofuran-3-carboxylate
Structural Difference : A methyl group replaces the 2-chlorophenyl substituent, and the C5 hydroxyl is acetylated.
Impact :
Ethyl 5-Amino-2,3-dihydrobenzofuran-2-carboxylate
Structural Difference: The benzofuran ring is partially saturated (2,3-dihydro), and an amino group replaces the hydroxyl at C4. Impact:
- Ring Rigidity : Saturation reduces aromaticity, affecting π-π stacking interactions.
- Reactivity: The amino group introduces nucleophilic character, contrasting with the phenolic hydroxyl’s acidity .
Data Table: Key Properties of Compared Compounds
Research Findings and Functional Implications
- Hydroxyl vs. Amino Groups: The 5-hydroxyl group participates in hydrogen bonding, critical for crystallinity and solubility, whereas the 5-amino group in dihydro analogs may favor protonation in acidic environments .
- Synthetic Accessibility : The acetylated derivative () demonstrates higher synthetic scalability due to reduced sensitivity of the acetyl group compared to free hydroxyls .
Biological Activity
Ethyl 2-(2-chlorophenyl)-5-hydroxybenzofuran-3-carboxylate is a synthetic compound belonging to the benzofuran class, characterized by a complex molecular structure that includes a benzofuran core substituted with a 2-chlorophenyl group and a hydroxyl group. This compound has garnered attention for its diverse biological activities, particularly in the fields of oncology and antiviral therapy.
- Molecular Formula : C₁₈H₁₅ClO₃
- Molecular Weight : Approximately 316.74 g/mol
- Melting Point : 161–162 °C
- Structural Features : The compound features a benzofuran skeleton, which is known for its pharmacological properties.
Research indicates that this compound may exert its biological effects through interactions with various biological targets, including enzymes and receptors. These interactions can modulate biochemical pathways critical for cell growth, metabolism, and apoptosis.
Potential Mechanisms:
- Inhibition of mTOR Signaling : Similar compounds in the benzofuran family have been shown to inhibit mTOR signaling, which is crucial for regulating cell growth and metabolism .
- Antitumor Activity : The compound demonstrates selective activity against human umbilical vein endothelial cells and shows potential as an anti-estrogen agent in breast cancer treatment .
Anticancer Properties
This compound has shown promising anticancer activity in various studies:
| Cancer Type | Inhibition Rate (%) |
|---|---|
| Non-small cell lung cancer | 40.87% - 80.92% |
| Colon cancer | 40.82% - 72.14% |
| CNS cancer | 58.02% - 73.94% |
| Melanoma | 50.64% - 72.69% |
| Ovarian cancer | 44.50% - 56.45% |
These results indicate significant potential for this compound in cancer therapy, particularly against aggressive cancer types .
Antiviral Activity
The compound's structural features suggest that it may also possess antiviral properties, making it a candidate for further research in antiviral drug development.
Case Studies
-
Study on Antitumor Activity :
A study evaluated the efficacy of various benzofuran derivatives, including this compound, against different cancer cell lines. The results indicated that the compound significantly inhibited cell proliferation in several types of cancer cells, showcasing its potential as an anticancer agent. -
In Vivo Studies :
Preliminary in vivo studies have suggested that compounds similar to this compound can reduce tumor size in animal models when administered at specific dosages, further supporting its therapeutic potential .
Q & A
Q. What are the optimal synthetic routes for Ethyl 2-(2-chlorophenyl)-5-hydroxybenzofuran-3-carboxylate, and how can reaction yields be improved?
The compound can be synthesized via Cu(OTf)₂-catalyzed [3+2] cycloaddition using ethyl (E)-3-(substituted aryl)acrylate and benzoquinone. Key steps include:
- Catalytic conditions : 10 mol% Cu(OTf)₂ at 40°C in anhydrous solvent (e.g., DCM) .
- Purification : Column chromatography with gradients of ethyl acetate/hexane (e.g., 20% EtOAC) to isolate the product (70% yield) .
- Yield optimization : Adjust stoichiometry of benzoquinone (2 eq.) and monitor reaction time (1.5–2 hr) to minimize side products .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
- NMR : ¹H/¹³C NMR for confirming substituent positions (e.g., 5-hydroxy group at δ ~10–12 ppm in ¹H NMR; ester carbonyl at ~165–170 ppm in ¹³C NMR) .
- HRMS : High-resolution mass spectrometry to verify molecular ion ([M+H]⁺) with <1 ppm error .
- TLC : Use ethyl acetate/hexane (1:3) for monitoring reaction progress (Rf ~0.5) .
Q. How does the 2-chlorophenyl substituent influence the compound’s reactivity in further functionalization?
The electron-withdrawing chlorine atom enhances electrophilic aromatic substitution at the 5-hydroxy position. For example:
- Ester hydrolysis : The 3-carboxylate can be hydrolyzed to a carboxylic acid under basic conditions (e.g., NaOH/EtOH) .
- O-Methylation : Selective protection of the 5-hydroxy group using methyl iodide and K₂CO₃ in acetone .
Advanced Research Questions
Q. What computational methods are suitable for analyzing the conformational flexibility of the benzofuran core?
- Ring puckering analysis : Use Cremer-Pople parameters to quantify non-planarity of the benzofuran ring. Software like ORTEP-3 can visualize thermal ellipsoids and torsional angles .
- DFT studies : Optimize geometry at the B3LYP/6-31G(d) level to assess steric effects from the 2-chlorophenyl group .
Q. How can crystallographic data for this compound be refined to resolve disorder in the chlorophenyl group?
- SHELX refinement : Apply TWIN/BASF commands in SHELXL to model rotational disorder. Use HKLF 5 format for twinned data .
- Thermal parameters : Constrain ADPs (anisotropic displacement parameters) for overlapping atoms using ISOR and SIMU instructions .
Q. What strategies can elucidate the compound’s mechanism of action in biological systems (e.g., enzyme inhibition)?
- Docking studies : Use AutoDock Vina to model interactions with target enzymes (e.g., polyketide synthase 13 in M. tuberculosis) .
- Kinetic assays : Measure IC₅₀ values via fluorogenic substrate competition assays, adjusting pH to stabilize the 5-hydroxy group’s ionization state .
Q. How does the choice of catalyst (e.g., Cu(OTf)₂ vs. Brønsted acids) affect the regioselectivity of benzofuran formation?
- Cu(OTf)₂ : Promotes [3+2] cycloaddition via Lewis acid activation of benzoquinone, favoring 5-hydroxy regiochemistry .
- Brønsted acids (e.g., TFA) : May lead to competing Friedel-Crafts pathways, reducing yield .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
